3-Benzyloxy-4-chloro-2-fluorophenylboronic acid
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Overview
Description
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H11BClFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions .
Scientific Research Applications
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its targets and mode of action, it is challenging to predict its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxy-4-chloro-2-fluorobenzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80°C).
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), and mild temperatures (e.g., room temperature).
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., DMF), and elevated temperatures (e.g., 100°C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, chloro, and fluoro substituents, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Lacks the benzyloxy and fluoro substituents, limiting its reactivity and applications.
2-Fluorophenylboronic Acid: Lacks the benzyloxy and chloro substituents, affecting its chemical properties and reactivity.
Uniqueness
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is unique due to the presence of multiple substituents on the aromatic ring, which enhances its reactivity and versatility in various chemical reactions. The combination of benzyloxy, chloro, and fluoro groups provides unique electronic and steric properties, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQADAZCFOAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681660 |
Source
|
Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-27-6 |
Source
|
Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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